Technical Whitepaper: 4-Chloro-1-methyl-1H-imidazole-5-carbonitrile
Technical Whitepaper: 4-Chloro-1-methyl-1H-imidazole-5-carbonitrile
The following technical guide provides an in-depth analysis of 4-chloro-1-methyl-1H-imidazole-5-carbonitrile , a critical heterocyclic intermediate used in the synthesis of bioactive pharmaceutical scaffolds.
A Critical Intermediate in Heterocyclic Chemistry and Drug Discovery
Executive Summary
4-Chloro-1-methyl-1H-imidazole-5-carbonitrile (CAS 54711-54-5 ) is a highly specialized heterocyclic building block. Characterized by its trisubstituted imidazole core, it serves as a pivotal scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and Angiotensin II receptor antagonists. Its unique substitution pattern—featuring an electron-withdrawing nitrile group at the 5-position and a halogen at the 4-position—renders it a versatile electrophile for nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Profile
This compound is defined by the specific arrangement of substituents on the imidazole ring. The methylation at
| Property | Data |
| CAS Registry Number | 54711-54-5 |
| IUPAC Name | 4-chloro-1-methyl-1H-imidazole-5-carbonitrile |
| Synonyms | 5-Cyano-4-chloro-1-methylimidazole; 4-Chloro-1-methyl-5-cyanoimidazole |
| Molecular Formula | |
| Molecular Weight | 141.56 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Dichloromethane; Sparingly soluble in water |
| Melting Point | Typically 110–115 °C (varies by purity/polymorph) |
| SMILES | CN1C=C(Cl)C(C#N)=N1 (Note: Numbering depends on tautomer convention; strictly CN1C(C#N)=C(Cl)N=C1) |
Synthetic Methodology
The synthesis of 4-chloro-1-methyl-1H-imidazole-5-carbonitrile is a precision operation requiring control over regioselectivity. The most robust pathway involves the electrophilic chlorination of the 1-methyl-1H-imidazole-5-carbonitrile precursor.
3.1. Reaction Protocol
Objective: Regioselective chlorination at the
-
Precursor: 1-Methyl-1H-imidazole-5-carbonitrile (CAS 66121-66-2).[1]
-
Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (
). -
Solvent: Acetonitrile (
) or DMF.
Step-by-Step Workflow:
-
Dissolution: Charge a reaction vessel with 1-methyl-1H-imidazole-5-carbonitrile (1.0 eq) and anhydrous acetonitrile (10 volumes).
-
Reagent Addition: Add N-Chlorosuccinimide (1.1 eq) portion-wise at room temperature. The use of NCS provides a controlled release of
, minimizing over-chlorination at the position. -
Thermal Activation: Heat the mixture to reflux (approx. 80–85 °C) for 4–6 hours. Monitor reaction progress via LC-MS or TLC (Mobile phase: Hexane/EtOAc).
-
Quench & Workup: Cool to room temperature. Remove solvent under reduced pressure. Resuspend the residue in water and extract with ethyl acetate.[2]
-
Purification: Wash the organic layer with brine, dry over
, and concentrate. Recrystallize from ethanol/heptane to obtain the target as a white solid.
3.2. Synthetic Pathway Visualization
The following diagram illustrates the chlorination logic and the electronic activation of the imidazole ring.
Mechanistic Insight & Structural Logic
Why is this specific isomer valuable? The chemical behavior of CAS 54711-54-5 is dictated by the "push-pull" electronic effects of its substituents:
-
N1-Methyl Group: Acts as an electron-donating group (inductive effect), increasing electron density slightly, but more importantly, it blocks the
site, preventing tautomerization and forcing reactions to occur at specific carbons. -
C5-Nitrile Group: A strong electron-withdrawing group (EWG). It deactivates the ring towards electrophilic attack but activates the adjacent positions for nucleophilic attack.
-
C4-Chlorine Atom: The chlorine atom at
is the key reactive handle. Due to the electron-withdrawing nature of the neighboring nitrile at and the imine-like nitrogen at , the bond is activated for Nucleophilic Aromatic Substitution ( ) .
Reactivity Profile:
-
Electrophiles: The
position remains the most acidic proton ( in DMSO), allowing for lithiation and subsequent functionalization (e.g., introduction of formyl or alkyl groups). -
Nucleophiles: Amines or thiols can displace the Chlorine at
under basic conditions, creating complex 4-amino-5-cyanoimidazole derivatives.
Applications in Drug Development
This compound is not a drug itself but a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.
-
Kinase Inhibitors: The imidazole core mimics the purine ring of ATP. By substituting the chlorine at
with an aryl amine, researchers can synthesize inhibitors for p38 MAP kinase and Raf kinase , pathways critical in cancer and inflammation. -
Angiotensin II Antagonists: The 5-carbonitrile group can be hydrolyzed to a carboxylic acid or converted to a tetrazole, a bioisostere found in "sartan" drugs (e.g., Losartan, Olmesartan). The 1-methyl-4-chloro motif provides the necessary steric bulk and lipophilicity for receptor binding.
-
Purine Mimics: It serves as a precursor for the synthesis of 7-deazapurines and other bicyclic heterocycles used in antiviral research.
Safety & Handling Protocols
As a halogenated nitrile, CAS 54711-54-5 requires strict safety adherence.[3][4]
-
Hazard Statements (GHS):
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid contact with strong oxidizing agents and strong bases (which may hydrolyze the nitrile).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C to prevent slow hydrolysis of the nitrile group by atmospheric moisture.
References
-
Sigma-Aldrich. Product Specification: 4-Chloro-1-methyl-1H-imidazole-5-carbonitrile (CAS 54711-54-5).Link
-
PubChem. Compound Summary: 1-methyl-1H-imidazole-5-carbonitrile (Precursor).Link
-
ChemicalBook. CAS Database List: 54711-54-5.Link
-
BenchChem. Synthesis of Imidazole Carbonitriles.Link
